molecular formula C13H27NO5Si B573903 n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine CAS No. 193417-26-4

n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine

Cat. No.: B573903
CAS No.: 193417-26-4
M. Wt: 305.446
InChI Key: BDUJZVMOZLQWNL-UHFFFAOYSA-N
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Description

n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine: is an organosilane compound that combines the properties of aziridines and silanes. It is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable compound in various industrial and scientific applications.

Scientific Research Applications

Chemistry:

    Surface Modification: Used to modify the surface properties of materials, enhancing adhesion, hydrophobicity, or hydrophilicity.

    Catalysis: Acts as a ligand in catalytic systems, improving the efficiency of various chemical reactions.

Biology:

    Bioconjugation: Used to link biomolecules to surfaces or other molecules, facilitating the study of biological interactions.

    Drug Delivery: Incorporated into drug delivery systems to improve the stability and targeting of therapeutic agents.

Medicine:

    Tissue Engineering: Used in the development of scaffolds for tissue engineering, promoting cell adhesion and growth.

    Diagnostic Imaging: Incorporated into imaging agents to enhance their stability and targeting.

Industry:

    Coatings: Used in the formulation of coatings to improve their durability and resistance to environmental factors.

    Adhesives: Incorporated into adhesives to enhance their bonding strength and durability.

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation and serious eye irritation . Additional methanol may be formed by reaction with moisture and water .

Future Directions

The future directions for research on “n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine” could involve further exploration of its uses in the synthesis of various materials, including polymers, coatings, and resins. Additionally, more research could be done to fully understand its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine typically involves the reaction of 3-(triethoxysilyl)propylamine with aziridine-2-carboxylic acid methyl ester. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Polymerization: The compound can act as a cross-linking agent in polymerization reactions, enhancing the mechanical properties of polymers.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, typically under mild conditions.

    Polymerization: Monomers and initiators, often under controlled temperature and pressure.

Major Products Formed:

    Siloxane Polymers: Formed through hydrolysis and condensation reactions.

    Aziridine Derivatives: Formed through nucleophilic substitution reactions.

    Cross-linked Polymers: Formed through polymerization reactions.

Comparison with Similar Compounds

  • n-[3-(Trimethoxysilyl)propyl]ethylenediamine
  • 3-(Triethoxysilyl)propylamine
  • n-[3-(Trimethoxysilyl)propyl]aniline

Uniqueness: n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine is unique due to its combination of aziridine and silane functionalities. This dual functionality allows it to form strong bonds with both organic and inorganic materials, making it highly versatile in various applications. Its ability to participate in both hydrolysis and nucleophilic substitution reactions further enhances its utility in diverse fields.

Properties

IUPAC Name

methyl 1-(3-triethoxysilylpropyl)aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO5Si/c1-5-17-20(18-6-2,19-7-3)10-8-9-14-11-12(14)13(15)16-4/h12H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUJZVMOZLQWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN1CC1C(=O)OC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does N-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine facilitate the immobilization of fullerene (C60) onto silica gel?

A1: this compound plays a crucial role in attaching C60 to silica gel. The process begins with the thermal ring opening of the aziridine compound in the presence of C60. This reaction forms a fulleropyrrolidine derivative, essentially attaching the C60 molecule to the propyl chain of the aziridine. The triethoxysilyl group on the other end of the propyl chain then allows for covalent attachment to the HPLC silica gel. This creates a stationary phase where C60 is immobilized and can interact with other molecules. []

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